Mycalolide B is a marine-derived macrolide compound primarily known for its actin-depolymerizing activity. It was first isolated from the marine sponge species Mycale, specifically from the Mycale aff. species found along the coast of Japan. Mycalolide B, along with its analogs, has garnered attention due to its potential applications in cancer research and cell biology, particularly in studies involving cytoskeletal dynamics and cellular morphology.
Mycalolide B is classified as a macrolide and is derived from marine sponges belonging to the genus Mycale. The extraction process typically involves solvent extraction methods, where the sponge material is treated with methanol, followed by a series of liquid-liquid partitioning techniques to isolate the desired compounds. Mycalolide B is part of a larger family of mycalolides, which includes other related compounds like mycalolide A and 38-hydroxymycalolide B, all exhibiting similar biological activities .
The synthesis of Mycalolide B has been approached through various synthetic pathways. One notable method involves the use of ring-closing metathesis, which allows for the construction of complex cyclic structures characteristic of macrolides. This method has been pivotal in synthesizing the tris-oxazole macrolactone that serves as a key intermediate for Mycalolide B. Other synthetic strategies include stereoselective syntheses that focus on constructing specific fragments of the molecule .
The synthesis typically begins with the removal of protective groups from precursor compounds under acidic conditions, followed by various coupling reactions to build the carbon skeleton. The final steps often involve purification techniques such as high-performance liquid chromatography (HPLC) to isolate Mycalolide B in its pure form .
Mycalolide B possesses a complex molecular structure characterized by multiple stereogenic centers and a unique tris-oxazole framework. Its molecular formula is C₃₅H₄₁N₃O₇, and it features a macrolide ring that contributes to its biological activity.
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed techniques for structural elucidation. The NMR spectra provide insights into the hydrogen and carbon environments within the molecule, while mass spectrometry helps confirm its molecular weight and structural integrity .
Mycalolide B is known for its ability to induce actin filament depolymerization, which has significant implications for cellular processes such as cytokinesis. The compound interacts with actin filaments, leading to morphological changes in cells, including binucleation at lower concentrations and complete disruption at higher concentrations .
The mechanism by which Mycalolide B exerts its effects on actin involves binding to actin monomers, preventing their polymerization into filaments. This action disrupts normal cellular functions that rely on a stable cytoskeleton .
The mechanism of action of Mycalolide B primarily revolves around its interaction with actin filaments. By binding to G-actin (globular actin), it inhibits polymerization into F-actin (filamentous actin), leading to a decrease in filament stability. This results in altered cell morphology and impaired cellular division processes.
Research indicates that Mycalolide B can induce significant changes in cell shape and function at varying concentrations, highlighting its potential as a tool for studying cytoskeletal dynamics .
Mycalolide B is typically presented as a colorless or pale yellow solid at room temperature. Its solubility profile indicates that it is soluble in organic solvents such as methanol and chloroform but has limited solubility in water.
The compound exhibits notable stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its chemical reactivity is primarily centered around its ability to interact with biological macromolecules like proteins involved in cytoskeletal dynamics .
Mycalolide B has significant applications in scientific research, particularly in cell biology and pharmacology. Its ability to disrupt actin dynamics makes it a valuable tool for studying processes such as:
Mycalolide B, a trisoxazole macrolide toxin isolated from marine sponges of the genus Mycale, exhibits high-affinity binding to actin monomers with a dissociation constant (Kd) of 13-20 nM [2] [8]. This interaction initiates a rapid and irreversible depolymerization of filamentous actin (F-actin) into globular actin (G-actin) subunits. Unlike cytochalasins that cap filament barbed ends, mycalolide B employs a dual mechanism: it severs existing actin filaments while simultaneously preventing repolymerization by forming a 1:1 stoichiometric complex with G-actin [1] [3]. The depolymerization kinetics, monitored via pyrenyl-actin fluorescence assays, demonstrate complete filament disassembly within minutes at nanomolar concentrations (IC50 = 10-50 nM) [2] [8]. In living cells, this manifests as immediate cytoskeletal collapse – characterized by loss of stress fibers and membrane ruffles – followed by cell rounding [1].
Table 1: Concentration-Dependent Effects of Mycalolide B on Actin Dynamics
Concentration Range | Primary Effect on Actin | Cellular Phenotype | Experimental Evidence |
---|---|---|---|
10-50 nM | F-actin severing & depolymerization | Binucleation (cytokinesis failure) | Live-cell imaging in MDA-MB-231 and HeLa cells [1] |
50-200 nM | Complete F-actin depolymerization | Cell rounding and retraction | Rhodamine-phalloidin staining [1] |
>1 µM | G-actin sequestration | Inhibition of actin repolymerization | Pyrenyl-actin fluorescence assays [3] |
Mycalolide B’s mechanism distinguishes itself from other actin-targeting agents through its concentration-dependent actions. At lower concentrations (10-50 nM), it primarily severs F-actin by inserting its aliphatic side chain into the hydrophobic cleft between actin subdomains 1 and 3, mechanically disrupting filament integrity [1] [6]. This "nibbling effect" generates free barbed ends that undergo rapid depolymerization [3]. At higher concentrations (>200 nM), it shifts toward G-actin sequestration, binding monomeric actin with high affinity and preventing nucleotide exchange, thereby blocking repolymerization [2].
Crucially, mycalolide B’s effects are irreversible, unlike the reversible actions of cytochalasin D or latrunculin B. This irreversibility stems from its covalent-like binding kinetics – once bound, the toxin-actin complex resists dissociation even after extensive dialysis [4]. Studies in Hydrocharis root hair cells demonstrate that cytochalasin B-induced cytoskeletal disruption reverses upon washout, whereas mycalolide B-treated cells show permanent disintegration of transvacuolar strands and streaming cessation [4]. This property makes it invaluable for experiments requiring sustained actin inhibition.
Table 2: Comparative Mechanisms of Actin-Targeting Compounds
Compound | Primary Target | Reversibility | Effect on Actin Assembly | Key Functional Distinction |
---|---|---|---|---|
Mycalolide B | G-actin (1:1 complex) | Irreversible | Severs F-actin; sequesters G-actin | Inhibits actomyosin ATPase |
Cytochalasin D | Barbed end of F-actin | Reversible | Caps filaments; promotes nucleation | Does not inhibit ATPase [2] |
Latrunculin B | G-actin | Reversible | Sequesters monomers | Lower affinity (Kd ~100 nM) |
Jasplakinolide | F-actin | Reversible | Stabilizes filaments | Promotes polymerization |
X-ray crystallography of the rabbit actin-mycalolide B complex (PDB ID: 6MGO) reveals atomic-level details of this interaction at 2.2 Å resolution [6]. The toxin engages actin through two critical structural motifs:
Notably, the toxin’s C24-C35 tail region is indispensable for severing activity. Truncated analogs lacking this segment lose F-actin disruption capability while retaining G-actin binding, confirming the tail’s role in sterically blocking filament assembly [6]. Mutagenesis studies show that actin mutants (e.g., G158V) resistant to latrunculin remain sensitive to mycalolide B, underscoring its unique binding topology [7].
Table 3: Key Binding Interactions in the Actin-Mycalolide B Complex
Structural Element of Mycalolide B | Actin Interaction Site | Type of Bonding | Functional Consequence |
---|---|---|---|
Trisoxazole ring | Subdomain 1 (Asp25, His73) | Hydrogen bonding | Mimics gelsolin capping; severs filaments |
Aliphatic side chain | Subdomain 1-3 cleft (Phe375, Ile341, Ile345) | Hydrophobic interactions | Displaces D-loop; prevents polymerization |
C24-C35 tail | Hydrophobic cleft near nucleotide-binding site | Van der Waals forces | Blocks ATP/ADP exchange; sequesters G-actin |
Beyond cytoskeletal disruption, mycalolide B directly inhibits actomyosin mechanochemistry. In purified rabbit skeletal muscle systems, 200 nM mycalolide B reduces actin-activated myosin Mg²⁺-ATPase activity by >90% without altering myosin light chain phosphorylation [2] [8]. This occurs via two synergistic mechanisms:
This dual inhibition explains mycalolide B’s potent suppression of cellular motility processes. At 3 µM, it abolishes ADP-induced platelet aggregation by preventing actin-dependent contraction [2]. Similarly, it inhibits cancer cell invasion by disrupting invadopodia – actin-rich protrusions that degrade extracellular matrix [6]. The ATPase inhibition is selective for the actin-myosin system; basal myosin ATPase activity remains unaffected, confirming actin as the primary target [3].
Table 4: Mycalolide B Effects on Actomyosin ATPase Activity
Experimental System | Mycalolide B Concentration | ATPase Inhibition | Functional Outcome |
---|---|---|---|
Rabbit skeletal actomyosin | 200 nM | >90% | Suppression of muscle contraction [3] |
Human platelets | 3 µM | 100% | Abolished ADP/collagen-induced aggregation [2] |
Ovarian cancer cells (invadopodia) | 100 nM | ~80% | Impaired extracellular matrix degradation [6] |
Concluding Perspectives
Mycalolide B’s unique dual-action mechanism – severing filaments and sequestering monomers – coupled with its irreversible binding establishes it as a biochemical scalpel for dissecting actin-dependent processes. Its structural mimicry of capping proteins (e.g., gelsolin) demonstrates how natural toxins evolve to exploit fundamental protein interfaces [6] [7]. These properties underpin its utility in developing anti-metastatic agents targeting actin remodeling, exemplified by truncated analogs that block invadopodia-mediated invasion [6]. Future studies exploring structure-activity relationships within its tail region may yield optimized compounds with enhanced therapeutic potential.
Complete List of Compounds:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7